"N-Methyl-N-(pyridin-2-yl)pivalamide" synthesis and characterization
"N-Methyl-N-(pyridin-2-yl)pivalamide" synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of N-Methyl-N-(pyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and structural characterization of N-Methyl-N-(pyridin-2-yl)pivalamide. This tertiary amide, incorporating a pyridine ring, represents a structural motif of interest in medicinal chemistry and materials science. We present a robust and logical synthetic pathway, grounded in fundamental principles of N-acylation, and detail the necessary steps for purification. Furthermore, this document outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the identity, structure, and purity of the target compound. The causality behind experimental choices is emphasized throughout, providing field-proven insights for researchers.
Molecular Profile
N-Methyl-N-(pyridin-2-yl)pivalamide is a specific organic compound with the following key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | [1] |
| Synonyms | N,2,2-trimethyl-N-(2-pyridinyl)propanamide | [2][3] |
| CAS Number | 96830-03-4 | [2][4] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |
| Molecular Weight | 192.26 g/mol | [1] |
| Monoisotopic Mass | 192.1263 g/mol | [1] |
| Computed XLogP3 | 1.9 | [1] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Mechanism
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide is most logically achieved through the formation of an amide bond between the secondary amine, N-methyl-2-aminopyridine, and an activated pivalic acid derivative.
Retrosynthetic Strategy
The primary disconnection is made at the amide C-N bond, identifying N-methyl-2-aminopyridine and pivaloyl chloride as the key synthons. This approach is highly efficient as it directly forms the desired bond.
Caption: Retrosynthetic analysis of the target molecule.
Underlying Principles of N-Acylation
The core of the synthesis is a nucleophilic acyl substitution reaction.
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Nucleophile: The secondary amine, N-methyl-2-aminopyridine, uses the lone pair of electrons on its exocyclic nitrogen atom to attack the electrophilic carbonyl carbon of the acylating agent.
-
Electrophile: Pivaloyl chloride is an excellent electrophile. The electron-withdrawing chlorine and oxygen atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize this acid. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is used to dissolve the reactants without participating in the reaction. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive pivaloyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard acylation methods for aminopyridines and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[6]
Materials:
-
N-methyl-2-aminopyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2-aminopyridine and anhydrous DCM. Stir the solution at 0 °C using an ice bath.
-
Base Addition: Add triethylamine to the solution.
-
Acylation: Add pivaloyl chloride dropwise to the stirred solution over 10-15 minutes. The dropwise addition is necessary to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted pivaloyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Methodology
The crude product is typically purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective for separating the nonpolar pivalamide product from more polar impurities. The purity of the collected fractions should be assessed by TLC before combining and concentrating them to yield the final, purified product.
Structural Elucidation and Characterization
A combination of spectroscopic methods is required to confirm the structure and purity of the synthesized N-Methyl-N-(pyridin-2-yl)pivalamide.
Characterization Workflow
Caption: Logical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR: The proton NMR spectrum will confirm the presence of all unique proton environments.
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Aromatic Region (Pyridine Ring): Four distinct signals are expected between δ 7.0 and 8.5 ppm. The proton adjacent to the nitrogen (at the 6-position) will be the most downfield. Coupling patterns (doublets, triplets, or combinations) will reveal the connectivity.[7]
-
N-Methyl Group: A sharp singlet is expected around δ 3.3-3.5 ppm.
-
tert-Butyl Group: A sharp singlet, integrating to 9 protons, is expected in the upfield region, typically around δ 1.2-1.4 ppm.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 8.4 | Pyridyl-H (1H, doublet) |
| ~ 7.7 | Pyridyl-H (1H, triplet) |
| ~ 7.2 | Pyridyl-H (1H, triplet) |
| ~ 7.0 | Pyridyl-H (1H, doublet) |
| ~ 3.4 | N-CH₃ (3H, singlet) |
| ~ 1.3 | -C(CH₃)₃ (9H, singlet) |
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom.
-
Carbonyl Carbon: The amide carbonyl signal will appear significantly downfield, around δ 175-180 ppm.[8]
-
Aromatic Carbons: Five distinct signals for the pyridine ring carbons are expected between δ 115 and 160 ppm.
-
Aliphatic Carbons: Signals for the N-methyl carbon (~δ 35-40 ppm), the quaternary carbon of the tert-butyl group (~δ 39-42 ppm), and the methyl carbons of the tert-butyl group (~δ 27-29 ppm) will be present.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H Stretch |
| ~ 2970-2870 | Aliphatic C-H Stretch |
| ~ 1670-1650 | Amide C=O Stretch (Strong) |
| ~ 1580, 1470, 1430 | Pyridine Ring C=C and C=N Stretches |
| ~ 1400-1300 | C-N Stretch |
The most diagnostic peak is the strong absorbance from the tertiary amide carbonyl (C=O) group, expected around 1660 cm⁻¹.[10] The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the formation of the tertiary amide.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pattern.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the molecular weight plus a proton (192.13 + 1.01 = 193.14).
-
Fragmentation: A characteristic fragmentation pathway would be the cleavage of the bond between the carbonyl group and the tert-butyl group, resulting in the loss of a tert-butyl radical (57 Da) and the formation of a stable acylium ion.
Physical State and Solubility
At standard temperature and pressure, N-Methyl-N-(pyridin-2-yl)pivalamide is expected to be a solid or a high-boiling point oil.[8] It is predicted to have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.
Safety and Handling
-
Pivaloyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate gloves and eye protection.
-
N-methyl-2-aminopyridine: Is toxic if swallowed, inhaled, or in contact with skin. Handle with appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.
-
General Precautions: A thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory before beginning any experimental work.
Conclusion
The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide can be reliably achieved through the N-acylation of N-methyl-2-aminopyridine with pivaloyl chloride in the presence of a suitable base. The identity, structure, and purity of the final product are definitively confirmed through a systematic characterization process employing NMR, IR, and MS analyses. This guide provides the foundational knowledge and practical framework necessary for researchers to successfully synthesize and validate this compound for further investigation in drug discovery and materials science applications.
References
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